molecular formula C11H24N2S B8578468 N,N'-dipentylthiourea CAS No. 31182-23-7

N,N'-dipentylthiourea

Cat. No.: B8578468
CAS No.: 31182-23-7
M. Wt: 216.39 g/mol
InChI Key: IFFMDHHTDSTHBZ-UHFFFAOYSA-N
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Description

N,N'-Dipentylthiourea (chemical formula: C₁₁H₂₂N₂S; molecular weight: 214.37 g/mol) is a thiourea derivative featuring two pentyl groups substituted on the nitrogen atoms of the thiocarbonyl core. Thioureas are sulfur analogs of urea, where the oxygen atom is replaced by sulfur, conferring distinct electronic and steric properties. The pentyl substituents in this compound contribute to its lipophilicity, making it less polar than shorter-chain analogs and more soluble in organic solvents. This compound is primarily utilized in synthetic organic chemistry, particularly as a ligand in metal coordination complexes and as an intermediate in pharmaceutical synthesis (e.g., leukotriene antagonists) .

Properties

CAS No.

31182-23-7

Molecular Formula

C11H24N2S

Molecular Weight

216.39 g/mol

IUPAC Name

1,3-dipentylthiourea

InChI

InChI=1S/C11H24N2S/c1-3-5-7-9-12-11(14)13-10-8-6-4-2/h3-10H2,1-2H3,(H2,12,13,14)

InChI Key

IFFMDHHTDSTHBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=S)NCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Key Thiourea Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility Profile Key Applications
This compound C₁₁H₂₂N₂S 214.37 Two pentyl chains Not reported Soluble in organic solvents Pharmaceutical synthesis, metal complexes
N,N'-Dibutylthiourea C₉H₂₀N₂S 188.33 Two butyl chains ~80–85 Moderate polarity Rubber vulcanization, corrosion inhibition
N,N'-Dimethylthiourea C₃H₈N₂S 104.17 Two methyl groups ~135–138 High water solubility Chemical synthesis, industrial reagents
N,N'-Diphenylthiourea C₁₃H₁₂N₂S 228.31 Two phenyl groups ~154–156 Low polarity, aromatic Polymer stabilization, dyes
N-Pentylthiourea C₆H₁₄N₂S 146.25 Single pentyl group Not reported Intermediate polarity Intermediate in organic synthesis

Key Observations:

  • Alkyl Chain Length: Longer alkyl chains (e.g., pentyl vs. butyl) increase lipophilicity and reduce solubility in polar solvents. This compound is more lipid-soluble than N,N'-dibutylthiourea, enhancing its utility in non-aqueous reaction systems.
  • Aromatic vs. Aliphatic : N,N'-diphenylthiourea exhibits rigidity and π-π interactions due to phenyl groups, contrasting with the flexibility of aliphatic chains in this compound. This difference influences their roles in materials science (e.g., diphenyl derivatives in polymer stabilization) .
  • For example, this compound may form less stable metal complexes compared to smaller analogs like N,N'-dimethylthiourea .

Pharmaceutical Relevance

This compound has been employed in synthesizing thiazolidinylidene acetic acids, which exhibit leukotriene antagonist activity for treating asthma and inflammation .

Metal Coordination Chemistry

Substituted thioureas act as ligands via sulfur and nitrogen atoms. Studies show that N,N'-disubstituted thioureas with longer alkyl chains (e.g., pentyl) form less stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) compared to phenyl-substituted derivatives, likely due to steric effects .

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